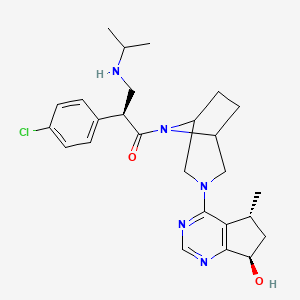
Akt-IN-10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Akt-IN-10 is synthesized through a series of chemical reactions. The synthetic route involves the preparation of thickened dicyclic derivatives, as described in patent WO2021185238A1 . The process includes the following steps:
Formation of the core structure: The core structure of this compound is formed through a series of cyclization reactions.
Functional group modifications: Various functional groups are introduced to the core structure to enhance its inhibitory activity.
Purification: The final product is purified using techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Akt-IN-10 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on this compound, potentially altering its inhibitory activity.
Substitution: Substitution reactions can introduce different functional groups to the core structure of this compound, leading to the formation of analogs with varying biological activities.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents. The major products formed from these reactions are typically derivatives of this compound with modified functional groups.
Scientific Research Applications
Akt-IN-10 has a wide range of scientific research applications, including:
Cancer Research: This compound is extensively studied for its potential in treating various cancers, particularly breast and prostate cancers.
Cell Signaling Studies: This compound is used to study the role of the PI3K/Akt/mTOR pathway in cell growth, survival, and metabolism.
Drug Development: Researchers use this compound as a lead compound to develop new inhibitors with improved efficacy and selectivity.
Biological Research: This compound is employed in studies investigating the molecular mechanisms underlying various diseases, including metabolic disorders and immune diseases.
Mechanism of Action
Akt-IN-10 exerts its effects by inhibiting the activity of protein kinase B (Akt). The PI3K/Akt/mTOR signaling pathway is activated by various extracellular signals, such as growth factors and cytokines . Upon activation, PI3K phosphorylates phosphatidylinositol-4,5-bisphosphate to generate phosphatidylinositol-3,4,5-trisphosphate, which recruits Akt to the plasma membrane. Akt is then phosphorylated and activated by phosphoinositide-dependent kinase-1 and the mammalian target of rapamycin complex 2 .
This compound binds to the active site of Akt, preventing its phosphorylation and activation . This inhibition disrupts downstream signaling events, leading to reduced cell growth, survival, and metabolism . The compound’s ability to inhibit Akt makes it a valuable tool for studying the PI3K/Akt/mTOR pathway and developing targeted therapies for diseases involving dysregulated Akt signaling .
Comparison with Similar Compounds
Akt-IN-10 is one of several Akt inhibitors that have been developed for research and therapeutic purposes. Similar compounds include:
Capivasertib (AZD5363): An ATP-competitive inhibitor of Akt that has shown efficacy in clinical trials for various cancers.
Afuresertib (GSK2110183): Another ATP-competitive Akt inhibitor with potential for treating hematologic malignancies.
Ipatasertib (GDC-0068): A selective inhibitor of Akt1, Akt2, and Akt3 that is being investigated for its anti-tumor activity.
Miransertib (ARQ-092): An allosteric inhibitor of Akt that has shown promise in preclinical studies.
This compound is unique in its specific chemical structure and its potential for treating breast and prostate cancers . Its ability to inhibit Akt with high potency makes it a valuable compound for both research and therapeutic applications .
Properties
Molecular Formula |
C26H34ClN5O2 |
|---|---|
Molecular Weight |
484.0 g/mol |
IUPAC Name |
(2S)-2-(4-chlorophenyl)-1-[3-[(5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]-3,8-diazabicyclo[3.2.1]octan-8-yl]-3-(propan-2-ylamino)propan-1-one |
InChI |
InChI=1S/C26H34ClN5O2/c1-15(2)28-11-21(17-4-6-18(27)7-5-17)26(34)32-19-8-9-20(32)13-31(12-19)25-23-16(3)10-22(33)24(23)29-14-30-25/h4-7,14-16,19-22,28,33H,8-13H2,1-3H3/t16-,19?,20?,21-,22-/m1/s1 |
InChI Key |
MCBUZAMSHFCOIL-KPDOXARCSA-N |
Isomeric SMILES |
C[C@@H]1C[C@H](C2=C1C(=NC=N2)N3CC4CCC(C3)N4C(=O)[C@H](CNC(C)C)C5=CC=C(C=C5)Cl)O |
Canonical SMILES |
CC1CC(C2=C1C(=NC=N2)N3CC4CCC(C3)N4C(=O)C(CNC(C)C)C5=CC=C(C=C5)Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


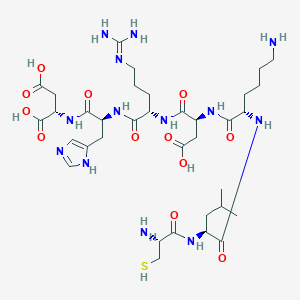
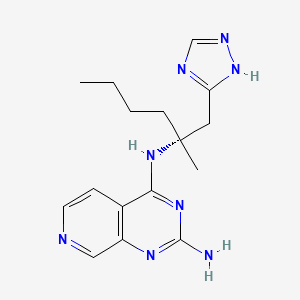
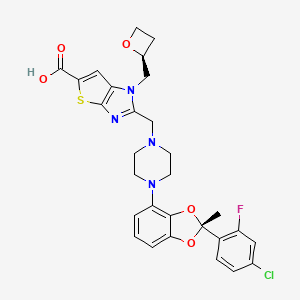
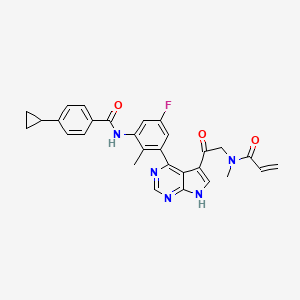
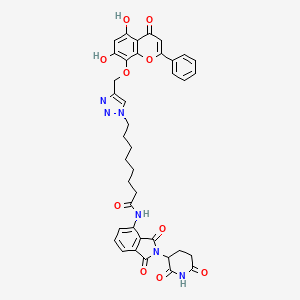
![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)

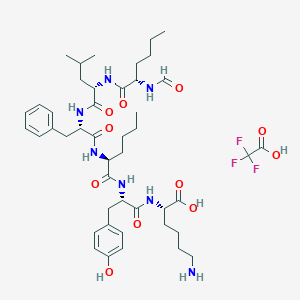
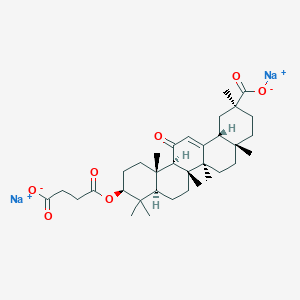
![(E)-6-[(4E)-4-[(2Z)-2-(5-hydroxy-2-methylidenecyclohexylidene)ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-2-methyl-3-(trideuteriomethyl)hept-4-ene-2,3-diol](/img/structure/B12427112.png)
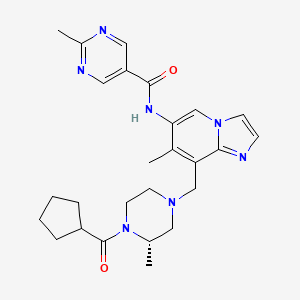
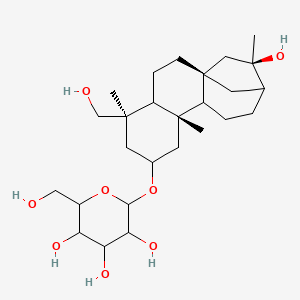
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)
